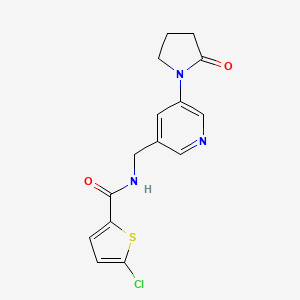

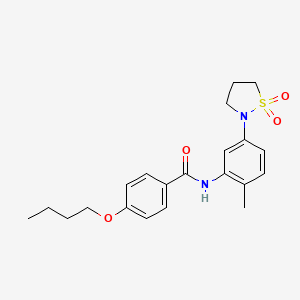

![molecular formula C13H23NO5 B2959067 Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate CAS No. 2490323-05-0](/img/structure/B2959067.png)

Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate” has a CAS Number of 1334481-84-3 and a molecular weight of 200.28 . Another compound, “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate”, has a CAS Number of 1932435-72-7 and a molecular weight of 217.27 .

Molecular Structure Analysis

The InChI code for “tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate” is 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 . For “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate”, the InChI code is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 .Physical And Chemical Properties Analysis

The compound “tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate” is a liquid at room temperature . On the other hand, “tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate” is a solid at room temperature .科学研究应用

Synthesis of Constrained Peptide Mimetics

The research on spirolactams, including compounds related to "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate," highlights their utility in creating conformationally restricted pseudopeptides. These compounds serve as mimetics for dipeptides like Pro-Leu and Gly-Leu, offering a new avenue for peptide synthesis that can enhance the stability and specificity of peptide-based therapeutics (Fernandez et al., 2002).

Advanced Material Synthesis

In the field of material science, derivatives of "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" have been explored for their potential in creating new materials with enhanced properties. For instance, the synthesis of monomeric antioxidants bearing carbamate groups for polyethylene modification demonstrates the versatility of such compounds in improving the thermal stability of plastics (Kim, 2004).

Biological Studies

In biological research, the metabolism of compounds structurally related to "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" has been studied to understand their biotransformation and detoxification processes. Such studies are crucial for developing safer and more effective agrochemicals and pharmaceuticals (Douch & Smith, 1971).

Chemical Reactions and Methodologies

The development of novel synthetic methodologies using "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" derivatives has broadened the scope of chemical transformations. This includes the synthesis of N-hydroxyureas through in situ generation of tert-butoxy isocyanate, showcasing the compound's role in facilitating complex organic reactions (Krause et al., 2010).

Supramolecular Chemistry

Derivatives of "Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate" have also been explored in supramolecular chemistry to study the effects of substituents on cyclohexane rings in supramolecular arrangements. This research sheds light on the interplay between molecular and crystal structures, contributing to the design of molecules with tailored physical and chemical properties (Graus et al., 2010).

安全和危害

属性

IUPAC Name |

tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9-8-18-13(10(9)15)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBNACQEJUJGSN-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC2(C1O)CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC2([C@H]1O)CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromopyrazol-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2958988.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2958989.png)

![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)

![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)